molecular formula C3H4B10 B579738 1-Methyl-o-carborane CAS No. 16872-10-9

1-Methyl-o-carborane

Cat. No. B579738
CAS RN: 16872-10-9
M. Wt: 148.165
InChI Key: IAKBOYWEIQDJFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-o-carborane is a derivative of ortho-carborane, an organoboron compound with the formula C2B10H12 . It has been considered for a wide range of applications from heat-resistant polymers to medical applications .


Synthesis Analysis

Ortho-carborane is prepared by the addition of acetylenes to decaborane(14). Modern syntheses involve two stages, the first involving generation of an adduct of decaborane . Substituted acetylenes can be employed more conveniently than acetylene gas . For example, bis(acetoxymethyl)acetylene adds to the decaborane readily .


Molecular Structure Analysis

The cluster of ortho-carborane has C2v symmetry . The X-ray diffraction structure of OC·2 reveals the boron-carbonCO bond length to be comparable to other electrophilic borane CO adducts .


Chemical Reactions Analysis

Carborynes (1,2-dehydro-o-carborane and 1,3-dehydro-o-carborane), three-dimensional analogues of benzyne, can be generated in situ from the precursors . They are a class of very useful synthons for the synthesis of a large variety of functionalized carborane derivatives .


Physical And Chemical Properties Analysis

1-Methyl-o-carborane is a colorless solid that melts, without decomposition, at 320 °C . It is a very effective hydroboration reagent capable of B–H addition to alkenes, alkynes, and cyclopropanes .

Scientific Research Applications

  • Synthesis and Functionalization : 1-Methyl-o-carborane is utilized as a synthon for generating a wide range of functionalized o-carboranes. Reactive intermediates like 1,3-dehydro-o-carborane have been reported for selective functionalization of cage boron atoms, complementing 1,2-dehydro-o-carborane in carborane chemistry (Zhao & Xie, 2016).

  • Catalytic Properties : Polystyrene-supported nickel(II) carborane complexes, including those functionalized with 1-Methyl-o-carborane, exhibit catalytic properties in various solvents. These complexes have been synthesized and tested for their catalytic capabilities (Yinghuai, Parthiban, & Kooli, 2004).

  • Medicinal Chemistry : Carboranes, including 1-Methyl-o-carborane, have been central in medicinal chemistry, particularly in boron neutron capture therapy (BNCT) and the development of inorganic pharmaceuticals and biological probes (Valliant et al., 2002).

  • Material Science Applications : Poly(m-carborane-siloxane) elastomers, containing 1-Methyl-o-carborane, exhibit stability to extreme thermal environments and gamma radiation. They retain tailorable physical and chemical properties compared to non-carborane containing elastomers (Patel et al., 2006).

  • Reactivity Studies : The reactivity of o-carboryne intermediates, derivable from compounds like 1-Methyl-o-carborane, has been a subject of study. These intermediates demonstrate unique reaction patterns and are useful for generating a variety of functionalized carboranes with potential applications in medicine, materials science, and organometallic/coordination chemistry (Qiu & Xie, 2014).

  • Functionalization via Transition Metal Catalysis : Transition metal catalyzed vertex-specific BH functionalization in o-carboranes, including derivatives of 1-Methyl-o-carborane, has shown considerable progress. This approach is crucial for selective functionalization among chemically similar BH vertices (Quan & Xie, 2019).

  • Toolbox for Chemists : Carboranes have become integral in various technological developments, including organic synthesis, drug design, heat-resistant polymers, cancer therapy, and more. Their unique properties are being exploited for targeted purposes in the laboratory and in industrial applications (Grimes, 2015).

Mechanism of Action

Carborynes have unique properties of their own owing to their steric/electronic features. They undergo regioselective sp2/sp3 C–H bond and N–Li bond insertion reactions, which has not been observed for benzyne .

Safety and Hazards

1-Methyl-o-carborane is harmful if swallowed . It should be handled under inert gas and should not be released into the environment .

Future Directions

Carborynes are a class of very useful synthons for the synthesis of a large variety of functionalized carborane derivatives for potential application in medicine, materials science, and organometallic/coordination chemistry . This suggests that 1-Methyl-o-carborane and its derivatives have a promising future in these fields.

properties

InChI

InChI=1S/C3H4B10/c1-3-2(4-3)5-7-9-11-13-12-10-8-6-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAKBOYWEIQDJFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B]1[B][B][B][B]C2[B]C2([B][B][B][B]1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4B10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-o-carborane

CAS RN

16872-10-9
Record name 1-Methyl-1,2-dicarbadodecaborane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.